2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a dimethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde and dimethylamine to form the intermediate compound, which is then cyclized to produce the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine and its substituted forms have similar structural features.
Uniqueness
The uniqueness of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-8-6-5-7-11(16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 |
InChI Key |
VMSUZKNSTJAMPL-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCCC[C@H]1CN(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C)C)N |
Origin of Product |
United States |
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